Pomalidomide-CO-PEG1-propargyl
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Overview
Description
Pomalidomide-CO-PEG1-propargyl is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG1-propargyl typically involves multiple steps, including substitution, click reactions, and addition reactions. The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:
Substitution Reaction: Introduction of the prop-2-ynoxy group.
Click Reaction: Formation of the triazole ring.
Addition Reaction: Final coupling to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Pomalidomide-CO-PEG1-propargyl has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand for cereblon protein, playing a role in targeted protein degradation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the modulation of cereblon protein activity. Cereblon is a part of the E3 ubiquitin ligase complex, which tags specific proteins for degradation. By binding to cereblon, Pomalidomide-CO-PEG1-propargyl facilitates the degradation of target proteins, such as GSPT1, thereby inhibiting uncontrolled cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier compound with similar cereblon-binding properties.
Lenalidomide: A more potent analog of thalidomide with enhanced therapeutic effects.
Pomalidomide: Another analog with improved efficacy and reduced side effects.
Uniqueness
Pomalidomide-CO-PEG1-propargyl is unique due to its specific structural modifications that enhance its binding affinity to cereblon and its ability to selectively degrade target proteins. This specificity makes it a promising candidate for targeted cancer therapies and other medical applications.
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-2-9-28-10-8-15(24)20-12-5-3-4-11-16(12)19(27)22(18(11)26)13-6-7-14(23)21-17(13)25/h1,3-5,13H,6-10H2,(H,20,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECGAXFLPKIXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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